molecular formula C12H10FI B3259686 Diphenyliodium fluoride CAS No. 322-23-6

Diphenyliodium fluoride

Cat. No.: B3259686
CAS No.: 322-23-6
M. Wt: 300.11 g/mol
InChI Key: ZCQCKDXLBKERRC-UHFFFAOYSA-M
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Description

Historical Context of Diaryliodonium Reagents in Organic Synthesis

The journey of diaryliodonium salts began over a century ago, with their first synthesis reported in 1894. unl.edu These hypervalent iodine(III) compounds, characterized by two aryl groups attached to an iodine atom, were initially regarded as chemical curiosities. researchgate.net Early applications of these reagents began to emerge in the mid-20th century, between the 1950s and 1960s. tezu.ernet.in One of the pioneering one-pot syntheses of symmetrical diaryliodonium salts was developed by Beringer and his colleagues in 1953, utilizing potassium iodate (B108269) as both an oxidant and an iodine source. tezu.ernet.in

For a considerable time, the synthetic utility of diaryliodonium salts with common counterions like halides was hampered by their poor solubility in organic solvents and the nucleophilicity of the halide anions themselves. rsc.org A significant turning point that brought hypervalent iodine chemistry into the mainstream of organic synthesis was the development of the Dess-Martin periodinane (DMP) in the 1980s. diva-portal.org Although not a diaryliodonium salt, the widespread adoption of DMP for mild alcohol oxidations paved the way for the broader exploration and application of other hypervalent iodine compounds. In recent decades, there has been a resurgence of interest in diaryliodonium salts, driven by the development of novel and efficient synthetic routes that have made these versatile arylating agents more accessible for a wide range of applications in both metal-catalyzed and metal-free cross-coupling reactions. tezu.ernet.innih.gov

Significance of Fluorine Chemistry and Fluorination Strategies

Organofluorine chemistry is a field of immense importance, with fluorinated compounds finding critical applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.org The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability. mdpi.comalfa-chemistry.com It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds. alfa-chemistry.com

The strategic introduction of fluorine atoms into complex molecules, however, presents a significant synthetic challenge. mdpi.com Over the years, a variety of fluorination strategies have been developed, which can be broadly categorized as follows:

Nucleophilic Fluorination: This approach utilizes a nucleophilic fluoride (B91410) source, such as metal fluorides (e.g., CsF, KF) or hydrogen fluoride-based reagents. chinesechemsoc.orgthermofisher.com A key challenge is managing the reactivity of the fluoride anion, which can be strongly basic and have a high propensity for hydrogen bonding, diminishing its nucleophilicity. thermofisher.com

Electrophilic Fluorination: This strategy employs reagents that deliver an electrophilic "F+" equivalent. Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability and broad applicability. mdpi.comcas.cn

Radical Fluorination: These methods involve the generation of fluorine radicals or the use of radical precursors to form C-F bonds. cas.cn

Recent advancements have focused on developing catalytic and more sustainable methods, including the use of transition metal catalysts, photoredox catalysis, and electrochemical systems to achieve site-selective fluorination under milder conditions. mdpi.comnumberanalytics.com

Overview of Hypervalent Iodine(III) Compounds as Reagents and Catalysts

Hypervalent iodine compounds are derivatives in which the iodine atom formally possesses more than eight valence electrons. The iodine(III) species, also known as λ³-iodanes, have become indispensable tools in modern organic synthesis due to their low toxicity, stability, and environmentally benign nature. nih.govarkat-usa.org They often serve as powerful alternatives to transition metal reagents. rsc.org

Structurally, organic iodine(III) compounds like diaryliodonium salts typically adopt a distorted trigonal bipyramidal geometry. nih.gov The reactivity of these compounds is characterized by processes analogous to those in transition metal chemistry, such as ligand exchange and reductive elimination. acs.org Hypervalent iodine(III) reagents are valued for their utility in a wide array of transformations, including:

Oxidations: They are efficient and mild oxidants for various functional groups, such as alcohols and phenols. nih.govarkat-usa.org

Group Transfer Reactions: They can act as reagents for transferring various functional groups, including aryl groups (iodonium salts), carbenes (iodonium ylides), and nitrenes (iodonium imides). acs.orgacs.org

Oxidative Functionalizations: They are used in halogenations, aminations, and the functionalization of alkenes and alkynes. nih.govacs.orgnih.gov

The development of catalytic systems where the hypervalent iodine(III) species is generated in situ has been a significant area of research, further enhancing their synthetic utility and sustainability. nih.govrsc.org

Unique Position and Research Importance of Diphenyliodonium (B167342) Fluoride

Diphenyliodonium fluoride stands out among diaryliodonium salts primarily due to the distinct reactivity imparted by its fluoride counteranion. rsc.org While many diaryliodonium salts are employed for their electrophilic arylating ability, the fluoride anion in diphenyliodonium fluoride can participate directly in reactions, acting as a base or a nucleophilic activator. rsc.orgnih.gov This dual reactivity allows for transformations that are not readily achieved with other diaryliodonium salts. semanticscholar.orgrsc.org

A key aspect of its research importance is its role in "counteranion-triggered" strategies. It has been demonstrated that the fluoride counteranion can activate otherwise less reactive nucleophiles, such as phenols, by forming a hydrogen bond with the acidic proton, thereby enhancing the nucleophilicity of the oxygen atom and promoting O-arylation under remarkably mild, metal-free conditions. rsc.orgnih.gov This unique mode of activation provides an orthogonal reactivity compared to more conventional iodonium (B1229267) species. semanticscholar.orgrsc.org

Furthermore, diphenyliodonium fluoride is a crucial reagent in fluorination reactions. It serves as both an arylating agent and, in some contexts, a source of fluoride. For instance, it has been used as a catalyst in the nucleophilic fluorination of arynes, where it is proposed to form an adduct with the fluoride source (e.g., CsF), creating a more reactive nucleophilic fluorinating agent. cas.cn This catalytic role opens new avenues for forming C-F bonds under mild conditions. cas.cn The study of diaryliodonium fluorides, including diphenyliodonium fluoride, is also critical for understanding and improving radiofluorination reactions used to synthesize [¹⁸F]-labeled radiotracers for Positron Emission Tomography (PET). nih.gov

The unique reactivity profile of diphenyliodonium fluoride, stemming from the active participation of its counteranion, has established it as a valuable and versatile tool in modern synthetic organic chemistry, enabling novel and efficient bond-forming strategies.

Data Tables

Table 1: Comparison of Fluorination Strategies

StrategyFluorine SourceKey CharacteristicsCommon Reagents
Nucleophilic F⁻Economical; reactivity can be challenging to control (basicity vs. nucleophilicity). thermofisher.comKF, CsF, Et₃N·3HF chinesechemsoc.org
Electrophilic "F⁺"Stable, versatile, and broadly applicable. mdpi.comSelectfluor, NFSI mdpi.com
Radical F· or precursorEnables fluorination of unactivated C-H bonds. cas.cnAgF₂, Selectfluor (photocatalysis) chinesechemsoc.orgcas.cn

Table 2: Applications of Hypervalent Iodine(III) Reagents

Reagent TypeGeneral StructurePrimary ApplicationExample Transformation
Diaryliodonium Salt Ar₂I⁺X⁻Aryl group transfer acs.orgArylation of amines, phenols, and carbanions acs.orgrsc.org
Iodonium Ylide ArI⁺–C⁻R₂Carbene precursor acs.orgCyclopropanation of alkenes
[Bis(acyloxy)iodo]arene ArI(O₂CR)₂Oxidizing agent arkat-usa.orgOxidation of alcohols to aldehydes/ketones nih.gov

Properties

IUPAC Name

diphenyliodanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.FH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQCKDXLBKERRC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Supramolecular Assembly of Diphenyliodium Fluoride

Solid-State Structural Characterization via X-ray Crystallography

X-ray crystallography has been instrumental in revealing the precise three-dimensional arrangement of atoms in diphenyliodonium (B167342) fluoride (B91410) in the solid state, providing invaluable insights into its bonding and supramolecular structure. nih.gov

Analysis of I-F Bond Characteristics and Coordination Geometry

In the crystalline form, diphenyliodonium fluoride does not exist as a simple monomeric unit. Instead, it adopts a more complex oligomeric structure where the iodine and fluorine atoms are key components of the coordination geometry. The iodine atom in diaryliodonium salts typically exhibits a T-shaped geometry, a characteristic feature of hypervalent iodine compounds. nih.gov

Identification of Oligomeric Architectures (e.g., Tetrameric, Dimeric Forms)

Crystallographic studies have revealed that diphenyliodonium fluoride exists as a tetramer, where four diphenyliodonium cations are bridged by four fluoride anions. nih.govnih.gov This tetrameric assembly is a notable feature of its solid-state structure. In contrast, other diaryliodonium fluorides, such as 2-methylphenyl(phenyl)iodonium fluoride, form a fluoride-bridged dimer that is further connected to two other monomers through halogen bonding. nih.govnih.gov These oligomeric structures are formed through anion bridges, a common characteristic observed in the crystal structures of various diaryliodonium salts. nih.gov The specific oligomeric form adopted is influenced by the nature of the aryl substituents and the crystal packing forces.

Crystallographic Data for Diphenyliodonium Fluoride (Tetrameric Form)
ParameterValue
Molecular Formula(C12H10IF)4
Crystal SystemUnavailable
Space GroupUnavailable
Oligomeric FormTetramer

Solution-Phase Aggregation and Dynamic Equilibria

The solid-state structures of diaryliodonium salts, such as the tetrameric form of diphenyliodonium fluoride, provide important clues about their potential behavior in solution. nih.gov The existence of oligomers in the crystalline state suggests that similar aggregation phenomena and dynamic equilibria between monomeric and oligomeric species may occur in solution, influenced by the solvent and concentration.

Spectroscopic Probes for Solution-State Behavior

While detailed spectroscopic studies specifically probing the solution-state aggregation of diphenyliodonium fluoride are not extensively reported in the reviewed literature, techniques such as ¹⁹F NMR spectroscopy are powerful tools for investigating the behavior of fluorine-containing compounds in solution. nih.gov For instance, ¹⁹F NMR has been used to monitor reactions of other diaryliodonium fluorides in solution, indicating its utility in studying the dynamic processes of these salts. nih.govnih.gov Changes in chemical shifts, line broadening, or the appearance of new signals in response to variations in concentration or solvent could provide evidence for aggregation and dynamic equilibria.

Diphenyliodonium Fluoride as a Fluoride Source in Organic Transformations

The carbon-fluorine bond is of significant interest in medicinal chemistry, agrochemicals, and materials science. Diphenyliodonium fluoride serves as a reagent in the formation of these bonds, participating in reactions that can be classified based on the nature of the fluorine transfer.

In nucleophilic fluorination, the fluoride ion from diphenyliodonium fluoride acts as the nucleophile. These reactions are a direct method for introducing fluorine into organic molecules. ucla.edu The radiofluorination of diaryliodonium salts, for instance, is a valuable method for producing radiotracers for positron emission tomography (PET). nih.gov This process allows for the introduction of the ¹⁸F isotope into both electron-rich and electron-deficient aromatic rings. nih.gov

One notable application is the diphenyliodonium-catalyzed nucleophilic fluorination of arynes. cas.cnnih.gov In this process, the diphenyliodonium cation coordinates with a fluoride source, such as cesium fluoride (CsF), to form a more reactive nucleophilic fluorinating agent. cas.cn This adduct then reacts with the aryne intermediate at room temperature, which is a significant advantage over traditional nucleophilic aromatic substitution (SₙAr) reactions that often require high temperatures. cas.cn

The general mechanism for nucleophilic fluorination using diaryliodonium salts involves the attack of a nucleophile on the carbon atom of one of the aryl rings, leading to the displacement of a neutral iodoarene molecule. Mechanistic studies suggest that these reactions proceed through a nucleophilic aromatic substitution (SₙAr) pathway, forming a Meisenheimer-like intermediate.

Below is a table summarizing the nucleophilic fluorination of various aryne precursors catalyzed by a diphenyliodonium salt.

EntryAryne PrecursorProductYield (%)
12-(Trimethylsilyl)phenyl trifluoromethanesulfonate1-fluoro-2-iodobenzene85
22-(Trimethylsilyl)-5-methylphenyl trifluoromethanesulfonate1-fluoro-2-iodo-4-methylbenzene78
34-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate4-fluoro-5-iodoanisole75
42-(Trimethylsilyl)naphthalen-1-yl trifluoromethanesulfonate1-fluoro-2-iodonaphthalene70
Data derived from studies on diphenyliodonium-catalyzed fluorination of arynes. cas.cnnih.gov

While diphenyliodonium fluoride itself is a source of nucleophilic fluoride, it can participate in reactions that are equivalent to an electrophilic fluorine transfer. In these cases, the diaryliodonium salt acts as the electrophile, and its reaction with a nucleophile facilitates a subsequent step where fluorine is introduced. This is distinct from traditional electrophilic fluorination, which employs reagents with a direct nitrogen-fluorine (N-F) bond, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). wikipedia.orgalfa-chemistry.com

For example, the reaction of diphenyliodonium salts with silyl enol ethers can lead to the formation of α-arylated carbonyl compounds. mtak.hu While this is an arylation reaction, related transformations can be designed to achieve fluorination. Mechanistic controversy exists as to whether these types of reactions proceed via an Sₙ2 pathway or a single-electron transfer (SET) process. wikipedia.org

Controlling the regioselectivity and chemoselectivity of fluorination is crucial, especially in the synthesis of complex molecules. With unsymmetrical diaryliodonium salts, the site of nucleophilic attack by the fluoride ion is a key consideration. The "ortho-effect" has been observed, where an ortho-substituent on one of the aryl rings can direct the incoming fluoride. nih.gov For example, the thermolysis of 2-methylphenyl(phenyl)iodonium fluoride yields 2-fluorotoluene (B1218778) and fluorobenzene (B45895) in a 2-to-1 ratio, indicating a preference for fluorination at the more sterically hindered ortho-substituted ring. nih.gov This selectivity is attributed to favorable electrostatic interactions in the transition state. nih.gov

Chemoselectivity is also a critical factor. In molecules with multiple potential sites for fluorination, the choice of reagent and reaction conditions can direct the outcome. The reactivity of diaryliodonium salts allows for fluorination even in the presence of various functional groups. nih.gov

SubstrateConditionsMajor ProductSelectivity (Major:Minor)Yield (%)
(2-Methylphenyl)(phenyl)iodonium chlorideDMF, H₂O, [¹⁸F]F⁻[¹⁸F]2-Fluorotoluene2.3 : 1Low
(4-Cyanophenyl)(phenyl)iodonium tosylateDMF, H₂O, [¹⁸F]F⁻[¹⁸F]4-FluorobenzonitrileHighModerate
(4-Methoxyphenyl)(phenyl)iodonium tosylateDMF, H₂O, [¹⁸F]F⁻[¹⁸F]4-FluoroanisolePreferentialLow
Data compiled from studies on the radiofluorination of various diaryliodonium salts. nih.gov

Aryl Transfer Reactions Mediated or Catalyzed by Diphenyliodonium Fluoride

Beyond fluorination, diphenyliodonium fluoride is an excellent arylating agent. beilstein-journals.org It can transfer a phenyl group to a variety of nucleophiles under mild, often metal-free conditions, which is a significant advantage over many traditional cross-coupling methods that require transition metal catalysts. ncl.ac.uk

Diphenyliodonium fluoride can effectively arylate oxygen nucleophiles such as phenols and alcohols to form diaryl ethers and alkyl aryl ethers, respectively. researchgate.net A notable strategy involves a counteranion-triggered arylation where the fluoride counteranion itself plays a key role in the reaction mechanism. The fluoride is proposed to form a hydrogen bond with the phenolic O-H group, which increases the nucleophilicity of the phenol (B47542). mtak.hu This enhanced nucleophilicity triggers the attack at the iodine(III) center, followed by ligand coupling to generate the aryl ether. This process is highly efficient and tolerates a wide range of functional groups. mtak.hu

This metal-free approach is particularly useful for synthesizing sterically congested ethers and can be applied to complex molecules. For instance, the selective O-arylation of the phenolic hydroxyl group in estrone has been demonstrated in high yield without affecting other carbonyl functionalities.

NucleophileArylating AgentConditionsProductYield (%)
PhenolDiphenyliodonium fluorideCH₂Cl₂, rt, 2hDiphenyl ether95
4-MethoxyphenolDiphenyliodonium fluorideCH₂Cl₂, rt, 2h4-Methoxydiphenyl ether98
EstroneDiphenyliodonium fluorideCH₂Cl₂, rt, 2h3-Phenoxyestrone84
Tyrosine derivativeDiphenyliodonium fluorideCH₂Cl₂, rt, 2hO-Phenylated tyrosine derivative84
Data from a study on counteranion-triggered arylation strategy.

The formation of carbon-carbon bonds via arylation is fundamental in organic synthesis. Diphenyliodonium fluoride can be used for the C-arylation of soft carbon nucleophiles, such as β-dicarbonyl compounds, nitroalkanes, and α-cyano esters. nih.gov This allows for the construction of all-carbon quaternary centers, which are important structural motifs in many bioactive molecules. nih.gov

The reaction is believed to proceed through the deprotonation of the carbon pronucleophile, followed by nucleophilic attack on the diaryliodonium salt. nih.gov This transition-metal-free method is atom-efficient and proceeds under mild conditions. nih.gov For example, α-cyano, α-phenyl esters can be C-phenylated in excellent yield using diphenyliodonium fluoride under the same conditions as phenol arylation.

Transition-metal catalysis, often with palladium or copper, can also be employed to facilitate C-arylation using diaryliodonium salts, expanding the scope and efficiency of these reactions for substrates like heteroarenes and silyloxy furans. mdpi.com The mechanism in these catalyzed reactions typically involves the formation of a high-valent metal-aryl intermediate. mdpi.com

Carbon NucleophileArylating AgentConditionsProductYield (%)
Diethyl malonateDiphenyliodonium triflate, BaseMetal-freeDiethyl 2-phenylmalonateHigh
NitromethaneDiphenyliodonium triflate, BaseMetal-freePhenylnitromethaneHigh
Ethyl 2-cyano-2-phenylacetateDiphenyliodonium fluorideCH₂Cl₂, rtEthyl 2-cyano-2,2-diphenylacetate92
Triphenyl boraneDiphenyliodonium fluorideCH₂Cl₂, rtBiphenylGood
Data from studies on metal-free C-arylation reactions. nih.gov

Mechanistic Investigations and Computational Chemistry Studies of Diphenyliodium Fluoride Reactivity

Unraveling Reductive Elimination Pathways in Aryl Fluoride (B91410) Formation

The key step in the formation of aryl fluorides from diaryliodonium salts is the reductive elimination from an iodine(III) intermediate. This process involves the formation of a C-F bond and a C-I bond, leading to the fluoroarene and an iodoarene byproduct. nih.gov The reaction typically proceeds through an initial association of the fluoride ion with the iodine center, followed by nucleophilic attack at one of the ipso-carbon atoms. nih.gov

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces for the fluorination of diaryliodonium salts. These studies model the reaction pathways, including the formation of intermediates and transition states. researchgate.net The associative pathway, which terminates in reductive elimination, is a commonly suggested mechanism. researchgate.net

Quantum chemical studies have calculated the activation energies (Ea) for the formation of fluorobenzene (B45895) from diphenyliodonium (B167342) fluoride (Ph₂IF) in various states of aggregation. nih.gov The calculations show that the energy barrier for the reaction is influenced by whether the reaction proceeds from a monomeric, dimeric, or even tetrameric state of the iodonium (B1229267) salt. nih.govnih.gov In its solid state, diphenyliodonium fluoride exists as a tetramer bridged by fluoride ions. nih.govnih.gov

The activation energy for fluorobenzene formation from the diphenyliodonium fluoride monomer is calculated to be approximately 19.8 kcal/mol. This value increases for oligomeric states, suggesting that dissociation of these oligomers may be a key step in the solution-phase reaction. nih.gov

Calculated Activation Energies (Ea) for Fluorobenzene Formation from Diphenyliodonium Fluoride (Ph₂IF) nih.gov
Reacting SpeciesActivation Energy (Ea) (kcal/mol)
Monomer19.8
Homodimer21.3
Heterodimer (with Ph₂ICl)23.1

These computational findings are crucial for understanding how reaction conditions, which can influence the aggregation state of the iodonium salt, affect the reaction rate. Modeling of reaction pathways for related spirocyclic iodonium(III) ylides also shows that fluoride-iodonium(III) adduct intermediates are strongly activated towards reductive elimination. researchgate.netrsc.org

A significant feature in the fluorination of unsymmetrical diaryliodonium salts is the "ortho-effect," where an ortho-substituent, such as a methyl group, directs the incoming nucleophile to attack the substituted aryl ring. nih.govresearchgate.net This regioselectivity is contrary to what might be expected based on steric hindrance alone.

Quantum chemical studies have provided a compelling explanation for this phenomenon. The "ortho-effect" is attributed to a favorable electrostatic interaction between the incoming fluoride ion and the partially positively charged ortho-substituent (e.g., the methyl group) in the transition state. scispace.comnih.govnih.gov This electrostatic stabilization lowers the activation energy for reaction at the ortho-substituted ring compared to the unsubstituted ring. nih.gov

For example, in the reaction of (2-methylphenyl)(phenyl)iodonium fluoride, the transition state leading to 2-fluorotoluene (B1218778) is energetically favored over the one leading to fluorobenzene. nih.govnih.gov Calculations have shown that the carbon of the ortho-methyl group is approximately 3.15 Å away from the fluoride in the transition state and carries a partial positive charge, facilitating this stabilizing interaction. nih.gov In contrast, meta- and para-methyl groups are too distant to have a similar effect. nih.gov

However, the ortho-effect is not solely governed by electrostatics. Studies have shown that the effect is not purely related to the bulk of the substituent. nih.gov It has been suggested that hydrophobic ortho-groups can create a lipophilic microenvironment around the iodine center, which enhances the nucleophilicity of the fluoride ion by desolvating it, thus promoting attack at the nearby ortho-substituted ring. nih.gov The nature of the ortho-substituent is critical; electron-donating groups like methoxy (B1213986) can destabilize the transition state and reduce or reverse the ortho-directing effect. nih.gov In copper-catalyzed fluorinations, the ortho-effect can be reversed, with fluorination occurring preferentially at the less sterically hindered arene. rsc.orgorganic-chemistry.org

Quantum Chemical Calculations for Diphenyliodonium Fluoride Systems

Quantum chemical calculations have become an indispensable tool for probing the fundamental properties of diphenyliodonium fluoride and related compounds, providing insights that are often difficult to obtain through experimental means alone.

The electronic structure of the diphenyliodonium cation is key to its reactivity. Quantum-chemical analyses reveal that the iodine(III) center possesses two lone pairs of electrons. researchgate.net One is a p-type orbital oriented perpendicular to the C-I-C plane, and the other is predominantly an s-type orbital. researchgate.net The C-I-C bond angle and the nature of the aryl groups influence the energy levels and hybridization of these orbitals, which in turn affects the Lewis acidity of the iodine center. researchgate.net

The interaction with the fluoride anion involves the formation of a hypervalent iodine species. Crystal structure analysis shows that diphenyliodonium fluoride can form oligomeric structures, such as tetramers, held together by bridging fluoride ions. nih.govnih.gov In these structures, the I-F distances are significantly longer than a typical covalent bond, indicating a high degree of ionic character but also significant secondary bonding interactions. scispace.com These interactions are crucial for understanding the compound's behavior in both the solid state and in solution.

Computational modeling has been extensively applied to simulate the entire reaction mechanism of fluorination. DFT calculations are used to map the reaction coordinates and identify key intermediates and transition states. researchgate.net For the uncatalyzed reaction, models have detailed the associative mechanism, where the fluoride ion first coordinates to the iodine atom before attacking an ipso-carbon, leading to a trigonal bipyramidal transition state. nih.gov

For copper-catalyzed fluorinations of diaryliodonium salts, DFT calculations have been vital in elucidating the catalytic cycle. These studies support a Cu(I)/Cu(III) mechanism, where the active Cu(I) species undergoes oxidative addition with the diaryliodonium salt to form a Cu(III)-aryl intermediate. organic-chemistry.orgnih.govacs.org This is followed by a facile reductive elimination of the aryl fluoride product, regenerating the Cu(I) catalyst. nih.govacs.org The calculations help to determine the rate-limiting step, which is often the oxidative addition, and to understand the origins of regioselectivity in these catalyzed systems. acs.org

Common Computational Methods in Diphenyliodonium Fluoride Research
MethodApplicationKey Insights Provided
Density Functional Theory (DFT)Mechanism modeling, Transition state analysis, Activation energy calculationReaction pathways, Rate-limiting steps, Origin of "ortho-effect" researchgate.netnih.govacs.org
Natural Bond Orbital (NBO) AnalysisElectronic structure analysisNature of lone pairs on iodine, Charge distribution researchgate.net
CASSCF/CASPT2High-accuracy energy calculations for complex electronic systemsDetailed electronic configuration and bond orders in related metal-aryl systems unige.ch

Experimental Probes for Mechanistic Insight

While computational studies provide a theoretical framework, experimental validation is essential. Several techniques are used to probe the mechanisms of fluorination reactions involving diphenyliodonium fluoride.

Radiofluorination experiments using cyclotron-produced [¹⁸F]fluoride are a powerful tool. scispace.com These studies not only enable the synthesis of PET radiotracers but also provide mechanistic data. nih.govnih.gov By measuring the product distribution and radiochemical yields under various conditions, researchers can infer the influence of substituents, solvents, and counterions on the reaction outcome. nih.govnih.govacs.org The consistent product ratio observed between the thermolysis of isolated (2-methylphenyl)(phenyl)iodonium fluoride and the radiofluorination of the corresponding chloride salt confirms that both reactions proceed through the same rapidly interconverting transition states, where the energy difference between them dictates the product selectivity. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key experimental probe. It can be used to characterize intermediates and observe the course of a reaction. For instance, NMR studies have provided evidence for the underlying decomposition processes of iodonium(III) precursors and have helped to understand the stability of intermediates in solution. researchgate.netrsc.org

Kinetic studies, including the determination of Arrhenius activation parameters, provide quantitative data on reaction rates and energy barriers. The experimentally determined activation energy for the reaction of [¹⁸F]fluoride with (2-methylphenyl)(phenyl)iodonium chloride was found to be 18.3 kcal/mol, which is in good agreement with the values calculated by DFT for the monomeric species, lending strong support to the proposed computational models. nih.govnih.gov

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly the rate-determining step. In the context of aromatic fluorination, H/D isotope effects have been investigated to differentiate between possible mechanisms. While specific KIE studies on diphenyliodonium fluoride were not extensively detailed in the reviewed literature, studies on the fluorination of aromatic compounds using other electrophilic N-F type fluorinating reagents have shown small deuterium (B1214612) isotope effects (kH/kD values ranging from 0.86 to 0.99).

These findings are consistent with a polar SEAr (electrophilic aromatic substitution) mechanism where the cleavage of the C-H bond is not the rate-determining step. The formation of a Wheland-type intermediate is a common feature in these mechanisms, and the small KIE values suggest that the subsequent proton elimination is a rapid process.

In Situ Spectroscopic Monitoring of Reaction Progress

The direct observation of reactive intermediates and the tracking of reactant and product concentrations over time are essential for a comprehensive understanding of reaction mechanisms. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for this purpose.

The thermal decomposition of diaryliodonium fluorides has been monitored in situ using ¹⁹F NMR spectroscopy. For example, the thermolysis of 2-methylphenyl(phenyl)iodonium fluoride in DMSO-d6 at 100°C was followed by ¹⁹F NMR, allowing for the determination of the ratio of the resulting fluoroarene products, 2-fluorotoluene and fluorobenzene. scispace.com This real-time monitoring provides direct evidence of the reaction's progress and product distribution.

The application of in situ monitoring techniques like stopped-flow NMR and IR spectroscopy allows for the study of fast reactions and the characterization of transient species, which is crucial for elucidating the complex reaction pathways of hypervalent iodine compounds.

Data Tables

Table 1: Calculated Activation Energies for Fluorobenzene Formation from Diphenyliodonium Fluoride Aggregates

Diphenyliodonium Fluoride StateActivation Energy (Ea) in kcal/mol
Monomer19.8
Homodimer21.3
Heterodimer23.1

Data sourced from computational studies on the mechanisms of fluoroarene formation from diaryliodonium fluorides. researchgate.net

Advanced Synthetic Applications of Diphenyliodium Fluoride

Contributions to Radiofluorination for Positron Emission Tomography (PET)

The synthesis of molecules labeled with the positron-emitting radionuclide fluorine-18 (B77423) (t½ = 109.7 min) is central to Positron Emission Tomography (PET), a crucial non-invasive medical imaging technique. nih.govnih.gov Diaryliodonium salts, including diphenyliodonium (B167342) precursors, have emerged as highly effective substrates for introducing [¹⁸F]fluoride into aromatic rings, a process known as radiofluorination. nih.govrsc.org

The reaction of diaryliodonium salts with cyclotron-produced, no-carrier-added (NCA) [¹⁸F]fluoride ion provides a direct, single-step route to [¹⁸F]fluoroarenes. rsc.orgnih.gov This nucleophilic aromatic substitution is typically performed in polar aprotic solvents, where the reactivity of the fluoride (B91410) ion is enhanced by a phase transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex. nih.govrsc.org

The methodology is prized for its speed, which is essential when working with the short-lived fluorine-18 isotope. nih.gov The use of microreactors has proven particularly advantageous, enabling rapid reactions under precisely controlled conditions with small reagent quantities. nih.gov For instance, the synthesis of [¹⁸F]fluorobenzene from diphenyliodonium chloride was achieved with a remarkable 85% radiochemical yield (RCY) in less than 6.5 minutes at 110 °C in a microreactor system. nih.gov This efficiency makes the use of diaryliodonium salt precursors a versatile and powerful strategy for producing the diverse array of structurally complex PET radiotracers needed for biomedical imaging. nih.gov

A significant challenge in the radiofluorination of unsymmetrical diaryliodonium salts (Ar-I⁺-Ar') is controlling which of the two aryl rings is fluorinated. The outcome, or regioselectivity, is governed by a combination of steric and electronic factors. nih.govrsc.org

Electronic Effects : The nucleophilic [¹⁸F]fluoride ion preferentially attacks the more electron-deficient aryl ring. nih.gov

Steric Effects : Bulky substituents, particularly in the ortho position of an aryl ring, can hinder the approach of the fluoride ion, directing it to the other, less sterically encumbered ring. rsc.org This steric influence is often the dominant factor in controlling regioselectivity. rsc.org

A highly effective strategy to achieve high selectivity involves the use of an ancillary or "dummy" aryl group that is designed to be unreactive. nih.gov By making this dummy ring significantly more electron-rich or sterically hindered, the [¹⁸F]fluoride is selectively directed to the desired aryl ring, which becomes the precursor to the PET tracer. nih.govresearchgate.net For example, employing 4-methoxyphenyl (B3050149) as the partner ring in diaryliodonium tosylates has been shown to produce [¹⁸F]fluoroarenes bearing meta electron-donating groups in high yields and with excellent selectivity. nih.gov

Radiochemical yields (RCYs) are also critically dependent on optimizing reaction conditions and the precursor's structure. Factors such as temperature, reaction time, and the choice of the counter-anion in the iodonium (B1229267) salt all play a role. nih.govnih.gov Through careful design of the diaryliodonium salt precursor, impressively high total RCYs for [¹⁸F]fluoroarenes, ranging from 51% to 95%, have been reported. nih.gov

The table below illustrates the impact of ortho-substituents on the selectivity of the radiofluorination reaction, demonstrating the "ortho effect".

Ortho Substituent (R) in (2-RC₆H₄)₂(I⁺) SaltTotal RCY (%)Selectivity for [¹⁸F]Fluoroarene ProductReference
H (Diphenyliodonium)85N/A (Symmetrical) nih.gov
Me93High nih.gov
Et91High nih.gov
iPr79High nih.gov
Br89High nih.gov
OMe90Low (Attack on unsubstituted ring favored) nih.gov
2,6-di-Me88Very High nih.gov

Catalytic Methodologies Utilizing Diphenyliodonium Fluoride

While extensively used as stoichiometric reagents, diaryliodonium salts are also finding new applications as organocatalysts, leveraging the unique properties of the hypervalent iodine center.

A novel application of diphenyliodonium salts is their use as a catalyst in the nucleophilic fluorination of arynes. nih.govcas.cn This methodology facilitates a one-pot synthesis of valuable ortho-fluoroiodoarenes under mild, room-temperature conditions. nih.govdntb.gov.ua

The catalytic potential of diphenyliodonium salts is an expanding field of research. While the fluorination of arynes is a prime example of diphenyliodonium acting as a catalyst, other related catalytic functions are being explored. Iodine(III) compounds in general, including diaryliodonium salts, are recognized for their ability to act as halogen-bond donors in organocatalysis. researchgate.net

Furthermore, in the realm of organophotocatalysis, diaryliodonium salts serve as efficient precursors to aryl radicals under mild, visible-light-induced conditions. rsc.org This reactivity has been harnessed for reactions such as fluorosulfonylation, where an aryl radical generated from the iodonium salt participates in a cascade involving sulfur dioxide insertion and fluorination. rsc.org Although the iodonium salt is consumed as a precursor in this specific transformation rather than acting as a true catalyst, it demonstrates the new modes of reactivity being uncovered for this class of compounds, paving the way for the future development of novel catalytic systems. rsc.org

Current Challenges and Future Research Perspectives in Diphenyliodium Fluoride Chemistry

Development of Environmentally Sustainable Synthetic Routes and Methodologies

A primary challenge in the use of hypervalent iodine reagents is the environmental impact of their synthesis and application. researchgate.net Traditional synthetic methods often rely on stoichiometric, metal-based oxidants, which diminishes the atom economy and generates considerable chemical waste. researchgate.net Consequently, a major research thrust is the development of greener, more sustainable synthetic protocols.

Future research is focused on several key strategies to enhance the environmental profile of diphenyliodonium (B167342) fluoride (B91410) and related salts:

Aerobic Oxidation: One promising approach involves the aerobic preparation of hypervalent iodine reagents. This method utilizes molecular oxygen as the terminal oxidant, often by intercepting reactive oxidants generated during processes like aldehyde autoxidation. researchgate.net While conceptually ideal, challenges remain in achieving consistent and high yields due to variability in reaction initiation. researchgate.net

Electrochemical Synthesis: Anodic oxidation of iodoarenes presents a powerful, environmentally friendly alternative to chemical oxidants. naiss.se This electrochemical approach avoids hazardous reagents and is a key area for future development to streamline the synthesis of diaryliodonium precursors. naiss.se

Recyclable Reagents: To address the poor atom economy resulting from the generation of iodoarene byproducts, researchers are designing recyclable systems. nih.govrsc.org This includes developing polymer-supported or fluorous hypervalent iodine compounds that can be recovered and reused, minimizing waste. researchgate.net

Catalytic Systems: A significant goal is to move from stoichiometric to catalytic use of the iodine reagent. Developing catalytic cycles where the hypervalent iodine species is regenerated in situ by a green terminal oxidant would represent a major breakthrough in sustainability. researchgate.netnih.gov

The table below summarizes some emerging sustainable methodologies in hypervalent iodine chemistry.

MethodologyPrincipleAdvantagesCurrent Challenges
Aerobic Oxidation Uses O₂ as the terminal oxidant, often in conjunction with a reductant like an aldehyde.Utilizes an abundant and clean oxidant; water is the primary byproduct.Inconsistent reaction initiation; variable yields. researchgate.net
Electrochemistry Anodic oxidation of iodoarenes to generate hypervalent iodine species.Eliminates the need for chemical oxidants; high efficiency. naiss.seRequires specialized equipment; optimization of reaction conditions.
Recyclable Reagents Immobilization of the iodoarene on a solid support (e.g., polymer).Facilitates product purification; allows for reagent recovery and reuse. researchgate.netnih.govLeaching of the active species; reduced reactivity compared to solution-phase.
Catalytic Turnover In situ regeneration of the hypervalent iodine(III) reagent.Drastically improves atom economy; reduces reagent loading.Requires a compatible and efficient terminal oxidant. researchgate.net

Exploration of Novel Reactivity Modes and Transformations

Diphenyliodonium fluoride and its analogs are primarily known as electrophilic arylating agents for a wide range of nucleophiles under metal-free conditions. beilstein-journals.orgchemrxiv.org However, the full scope of their chemical reactivity is still being explored. Future research is aimed at uncovering and harnessing novel reactivity modes to expand their synthetic utility.

One area of intense investigation is the development of new transformations. While C-O, C-N, and C-S bond formations are well-established, researchers are exploring more complex and previously inaccessible reactions. naiss.se This includes the use of ortho-fluorinated diaryliodonium salts, which can undergo a cascade reaction involving nucleophilic aromatic substitution followed by an intramolecular aryl transfer, enabling the synthesis of complex diarylated products. beilstein-journals.org

Another frontier is the generation and application of different reactive intermediates. Depending on the reaction conditions, diaryliodonium salts can participate in reactions involving:

Ligand Coupling: The most common pathway for arylation. beilstein-journals.org

Aryne Intermediates: Formed under basic conditions at elevated temperatures, leading to unique substitution patterns. beilstein-journals.org

Radical Pathways: Diaryliodonium salts can serve as precursors to aryl radicals, particularly under photolytic conditions, opening avenues for novel bond constructions. mdpi.com

The chemoselectivity in reactions with unsymmetrical diaryliodonium salts remains a significant challenge. acs.org By introducing a non-transferable "dummy group," it is possible to direct the selective transfer of the desired aryl moiety. acs.org Future work will focus on designing more efficient and versatile dummy groups to make these powerful reagents more predictable and economical, especially when transferring valuable or complex aryl groups.

Advancements in Computational Predictive Models for Selective Reactions

As the complexity of reactions involving diaryliodonium salts increases, the ability to predict their outcome and selectivity becomes crucial. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for mechanistic elucidation. nih.gov DFT calculations allow researchers to investigate reaction pathways, compare the energies of transition states and intermediates, and rationalize observed selectivities. beilstein-journals.orgnaiss.senih.gov

Despite these advances, significant challenges remain. The reactivity of diaryliodonium salts can be subtle, influenced by the interplay of steric and electronic effects, the nature of the nucleophile, the counter-anion, and the solvent. chemrxiv.orgdigitellinc.com Current computational models are continuously being refined to account for these variables with greater accuracy.

Future research in this area will focus on:

Developing More Accurate Models: Creating predictive models that can reliably forecast the chemoselectivity of unsymmetrical diaryliodonium salts in various reaction types. nih.gov This will facilitate the rational design of reagents for specific synthetic targets.

Elucidating Complex Mechanisms: Using computational studies to unravel intricate reaction mechanisms, such as those involving multiple competing pathways (e.g., ligand coupling vs. aryne formation). researchgate.net

Integrating Machine Learning: Applying machine learning algorithms to large datasets of reaction outcomes to develop predictive models for both reactivity and selectivity. researchgate.net This approach could accelerate the discovery of new reactions and optimal conditions.

The table below highlights the role of computational methods in studying diaryliodonium salt reactivity.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Elucidation of reaction mechanisms; calculation of transition state energies.Rationalization of chemoselectivity; comparison of competing reaction pathways (ligand coupling, SNAr, aryne). beilstein-journals.orgnaiss.senih.gov
Kinetic Analysis (e.g., VTNA) Determination of reaction order and rate laws.Understanding the kinetic relevance of reagents, counter-anions, and "dummy" ligands. chemrxiv.org
Natural Bond Orbital (NBO) Theory Analysis of orbital interactions.Insight into the role of frontier orbitals on the iodine center during the ligand coupling step. chemrxiv.org

Integration with Flow Chemistry and High-Throughput Experimentation

The translation of synthetic methodologies from the laboratory to industrial-scale production presents challenges related to safety, scalability, and efficiency. Flow chemistry and high-throughput experimentation (HTE) are transformative technologies that address these issues. blucher.com.br

High-Throughput Experimentation (HTE) allows for the rapid screening of a vast number of reaction conditions (e.g., catalysts, solvents, bases) in parallel using miniaturized reactor formats. This approach dramatically accelerates the optimization of challenging transformations involving diphenyliodonium fluoride, reducing development time and conserving valuable materials.

Flow Chemistry , where reagents are continuously pumped through a reactor, offers several advantages over traditional batch processing:

Enhanced Safety: The small reactor volume minimizes the risks associated with potentially energetic intermediates or exothermic reactions.

Precise Control: Superior heat and mass transfer allow for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities.

Scalability: Scaling up production is achieved by running the flow reactor for a longer duration or by using multiple reactors in parallel, avoiding the extensive re-optimization often required for batch scale-up.

Photochemistry: Flow reactors are particularly well-suited for photochemical reactions, as the high surface-area-to-volume ratio ensures efficient light penetration, a significant limitation in batch reactors. This is highly relevant for the photoredox-catalyzed reactions of diaryliodonium salts.

The integration of HTE for initial screening followed by optimization and scale-up using flow chemistry represents a powerful workflow for the future development of synthetic processes involving diphenyliodonium fluoride. This is particularly pertinent for applications like the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), where the rapid and efficient production of tracers like 6-[¹⁸F]FDOPA has been demonstrated using flow chemistry-enhanced methods.

Q & A

Basic Research Questions

Q. How to synthesize and characterize diphenyliodium fluoride with reproducibility in academic settings?

  • Methodological Answer : Synthesis typically involves iodonium salt precursors reacting with fluoride sources (e.g., KF or TBAF) in anhydrous conditions. Characterization requires NMR (¹H, ¹⁹F) for structural confirmation, elemental analysis for purity, and X-ray crystallography for definitive stereochemical assignment. For reproducibility, experimental protocols must detail solvent purity, reaction stoichiometry, and purification steps (e.g., recrystallization or column chromatography). Known compounds require literature citation, while novel derivatives demand full spectroscopic and analytical validation .

Q. What analytical methods are recommended for quantifying fluoride ion release in this compound studies?

  • Methodological Answer : Fluoride release can be measured via ion-selective electrodes (ISE) calibrated against standard solutions, or colorimetric assays (e.g., SPADNS method). Validate methods by spiking known fluoride concentrations and testing interference from other ions (e.g., chloride). For biological samples, use fluorometric probes (e.g., fluorescein derivatives) with controls to account for matrix effects. Report limits of detection (LOD) and quantification (LOQ) to ensure data reliability .

Q. How to assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, heat, or humidity. Monitor degradation via HPLC or TLC, comparing retention times with fresh samples. For aqueous stability, use pH-buffered solutions and track fluoride release kinetics. Include inert atmosphere controls (e.g., argon) to isolate oxidation effects. Data should be analyzed using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data of this compound across experimental models?

  • Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions (e.g., redox status), or fluoride bioavailability. Perform meta-analyses to identify confounding variables, and validate findings using orthogonal assays (e.g., ROS detection via DCFH-DA and EPR spectroscopy). Use isogenic cell models to isolate genetic factors, and standardize protocols for compound concentration, exposure duration, and solvent controls .

Q. What experimental designs are optimal for studying this compound’s role in NADPH oxidase inhibition?

  • Methodological Answer : Combine pharmacological inhibition (e.g., this compound with apocynin) and genetic knockdown (e.g., siRNA targeting NOX subunits). Measure ROS production using luminescent (lucigenin) or fluorescent (DHE) probes. Include positive controls (e.g., DPI) and validate specificity via rescue experiments with exogenous hydrogen peroxide. Data should be normalized to cell viability assays (MTT/XTT) to exclude cytotoxicity artifacts .

Q. How to design mechanistic studies for this compound’s interaction with UVA/arsenite in redox signaling?

  • Methodological Answer : Use co-exposure models to simulate environmental or toxicological conditions. Quantify synergistic effects via isobolographic analysis and dose-response matrices. Employ redox-sensitive GFP constructs or thioredoxin redox traps to map spatial-temporal signaling changes. Validate findings with knockout models (e.g., Nrf2⁻/⁻ cells) and transcriptomic profiling (RNA-seq) to identify pathway crosstalk .

Q. What strategies mitigate interference from this compound in fluorometric assays?

  • Methodological Answer : Pre-treat samples with chelating agents (e.g., EDTA) to reduce metal-induced fluorescence quenching. Use dual-wavelength measurements to correct for background signals. For intracellular studies, employ ratiometric probes (e.g., Fura-2) and confirm specificity via parallel assays with fluoride-free analogs. Calibrate instruments post-treatment to account for compound-derived optical interference .

Methodological Frameworks for Data Analysis

Q. How to standardize data reporting for this compound studies to enhance cross-study comparability?

  • Guidelines : Adopt the "STRIDE" framework:

  • S ample characterization (purity, batch variability).
  • T ime-resolved data (kinetics of fluoride release).
  • R eplication (biological vs. technical replicates).
  • I nterference controls (solvent, light, temperature).
  • D ose-response curves (EC₅₀/IC₅₀ with 95% CI).
  • E thical reporting (negative results, raw data sharing).
    • Reference the Fluoride Science Quality Assessment Worksheet for rigor evaluation .

Q. How to validate computational models predicting this compound’s reactivity?

  • Methodological Answer : Compare DFT-calculated Gibbs free energies with experimental kinetic data (e.g., Arrhenius parameters). Use isotopic labeling (¹⁸O/²H) to track reaction pathways. Validate docking studies with mutagenesis data (e.g., enzyme active-site mutants). Publish raw computational inputs/outputs in repositories like Zenodo for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.